molecular formula C14H19NO4 B13821341 tert-butyl N-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)carbamate

tert-butyl N-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)carbamate

Cat. No.: B13821341
M. Wt: 265.30 g/mol
InChI Key: JTXBTUMSVHBXOH-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a benzofuran ring system, which is a fused ring structure consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2,3-dihydro-1-benzofuran and tert-butyl carbamate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: tert-Butyl N-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound can be used in studies to understand the biological activity of benzofuran derivatives.

Medicine:

    Pharmaceutical Research: It may serve as a precursor for the development of new drugs with potential therapeutic applications.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)carbamate involves its interaction with specific molecular targets. The benzofuran ring system can interact with enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.

    6-Methoxy-2,3-dihydro-1-benzofuran: The core structure without the carbamate group.

Uniqueness:

    Structural Complexity: tert-Butyl N-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)carbamate has a more complex structure compared to its simpler analogs, which can lead to unique chemical and biological properties.

    Functional Groups: The presence of both the methoxy group and the carbamate group provides additional sites for chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)carbamate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-11-8-18-12-7-9(17-4)5-6-10(11)12/h5-7,11H,8H2,1-4H3,(H,15,16)

InChI Key

JTXBTUMSVHBXOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)OC

Origin of Product

United States

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